N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties. This particular compound features a benzofuran ring fused to a coumarin system, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The adme analysis of a related compound, (e)-n’-(1-(7-(diethylamino)-2-oxo-2h-chromen-3-yl)ethylidene)benzohydrazide (7-dieahc), has been determined .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, indicating that they may have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the use of water as a green solvent has been reported for reactions involving related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a coumarin derivative with an appropriate amine under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: Biologically, N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide has shown potential in various biological assays. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory and antioxidant properties make it a candidate for the treatment of conditions such as arthritis and oxidative stress-related diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced biological activity.
Coumarinyl chalcones: Hybrid molecules combining coumarin and chalcone structures, known for their antioxidant potential.
Uniqueness: N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide stands out due to its unique structural features, which contribute to its distinct biological activities. Its combination of coumarin and benzofuran rings provides a scaffold for further chemical modifications and biological evaluations.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its therapeutic potential.
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11-8-12(2)19-15(10-18(24)25-17(19)9-11)21-20(22-13(3)23)14-6-4-5-7-16(14)26-21/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDQKQNIGNUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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